molecular formula C21H28N6O4 B238448 Alanyl-prolyl-glycyl-tryptophanamide CAS No. 126675-52-3

Alanyl-prolyl-glycyl-tryptophanamide

Cat. No. B238448
M. Wt: 428.5 g/mol
InChI Key: UIBASYXNWHWBOR-UBZWXBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanyl-prolyl-glycyl-tryptophanamide (APGW-amide) is a peptide that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. This peptide has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Alanyl-prolyl-glycyl-tryptophanamide has potential applications in various fields of scientific research, including drug discovery, neuroscience, and cancer research. In drug discovery, Alanyl-prolyl-glycyl-tryptophanamide can be used as a lead compound to develop new drugs for the treatment of various diseases. In neuroscience, Alanyl-prolyl-glycyl-tryptophanamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In cancer research, Alanyl-prolyl-glycyl-tryptophanamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.

Mechanism Of Action

The mechanism of action of Alanyl-prolyl-glycyl-tryptophanamide is not fully understood, but it is believed to act on the G protein-coupled receptor (GPCR) system. Alanyl-prolyl-glycyl-tryptophanamide has been shown to bind to the GPCR, resulting in the activation of downstream signaling pathways. This activation can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, inhibition of cancer cell growth, and regulation of the immune system. In animal studies, Alanyl-prolyl-glycyl-tryptophanamide has been shown to reduce anxiety and depression-like behaviors, making it a potential candidate for the treatment of anxiety and depression. In cancer research, Alanyl-prolyl-glycyl-tryptophanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Alanyl-prolyl-glycyl-tryptophanamide has also been shown to regulate the immune system by modulating the production of cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using Alanyl-prolyl-glycyl-tryptophanamide in lab experiments is its potential to act as a lead compound for the development of new drugs. Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. However, one limitation of using Alanyl-prolyl-glycyl-tryptophanamide in lab experiments is its cost. Alanyl-prolyl-glycyl-tryptophanamide is a peptide, and the synthesis of peptides can be expensive and time-consuming.

Future Directions

There are many potential future directions for the study of Alanyl-prolyl-glycyl-tryptophanamide. One direction is the development of new drugs based on Alanyl-prolyl-glycyl-tryptophanamide. Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. Another direction is the study of the mechanism of action of Alanyl-prolyl-glycyl-tryptophanamide. The exact mechanism of action of Alanyl-prolyl-glycyl-tryptophanamide is not fully understood, and further research is needed to elucidate its mode of action. Finally, the study of the potential side effects of Alanyl-prolyl-glycyl-tryptophanamide is also an important future direction. While Alanyl-prolyl-glycyl-tryptophanamide has been shown to have various potential benefits, it is important to understand any potential side effects before it can be used in clinical settings.
Conclusion
In conclusion, Alanyl-prolyl-glycyl-tryptophanamide is a peptide that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of Alanyl-prolyl-glycyl-tryptophanamide, its potential benefits make it an exciting area of study in the scientific community.

Synthesis Methods

Alanyl-prolyl-glycyl-tryptophanamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, and the amino acids are added one by one in a specific order. In solution-phase peptide synthesis, the amino acids are dissolved in a solvent, and the peptide bond is formed using a coupling agent. Both methods have been used to synthesize Alanyl-prolyl-glycyl-tryptophanamide, and the purity of the peptide can be verified using high-performance liquid chromatography (HPLC).

properties

CAS RN

126675-52-3

Product Name

Alanyl-prolyl-glycyl-tryptophanamide

Molecular Formula

C21H28N6O4

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H28N6O4/c1-12(22)21(31)27-8-4-7-17(27)20(30)25-11-18(28)26-16(19(23)29)9-13-10-24-15-6-3-2-5-14(13)15/h2-3,5-6,10,12,16-17,24H,4,7-9,11,22H2,1H3,(H2,23,29)(H,25,30)(H,26,28)/t12-,16-,17?/m0/s1

InChI Key

UIBASYXNWHWBOR-UBZWXBNLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)N

SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N

sequence

APGW

synonyms

Ala-Pro-Gly-Trp-NH2
alanyl-prolyl-glycyl-tryptophanamide
APGW-amide
APGWamide

Origin of Product

United States

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